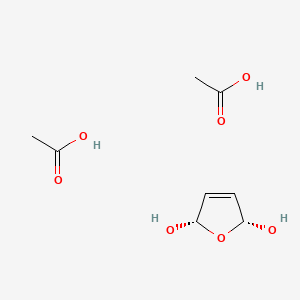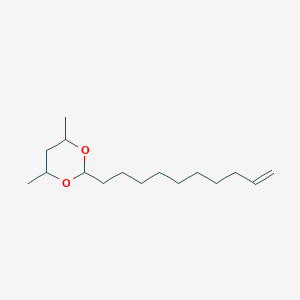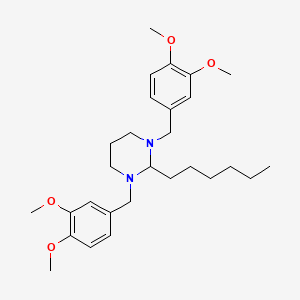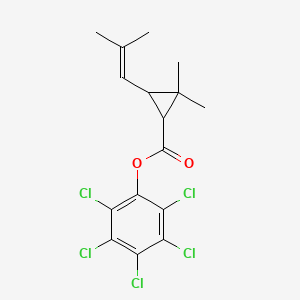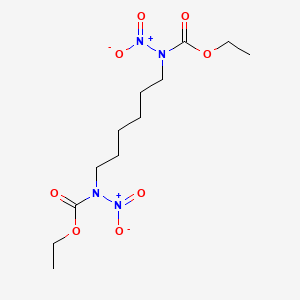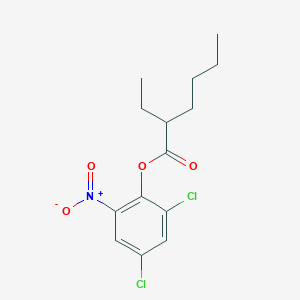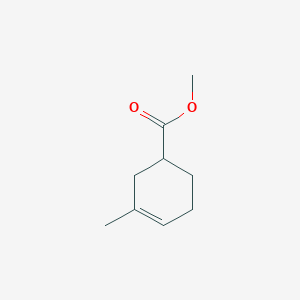
3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is a chemical compound with the molecular formula C9H14O2. It is a cyclic ester derived from 3-cyclohexene-1-carboxylic acid and is characterized by the presence of a methyl group attached to the cyclohexene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester typically involves the esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-Cyclohexene-1-carboxylic acid+MethanolAcid Catalyst3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of efficient separation techniques, such as distillation, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters, amides, or ethers.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the methyl group, which affect its binding affinity and specificity towards different enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxylic acid, methyl ester: Similar structure but lacks the additional methyl group.
Methyl 4-cyclohexenecarboxylate: Differently positioned double bond in the cyclohexene ring.
Methyl 1,2,3,6-tetrahydrobenzoate: Saturated analog with no double bond in the ring.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is unique due to the presence of the methyl group on the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
6493-78-3 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 3-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-4-3-5-8(6-7)9(10)11-2/h4,8H,3,5-6H2,1-2H3 |
Clave InChI |
ALWNXIRSKYWVFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
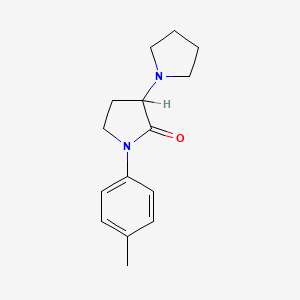
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
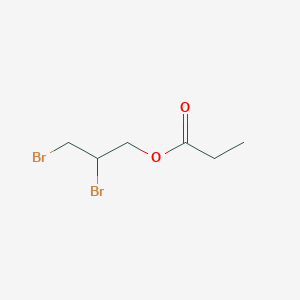
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
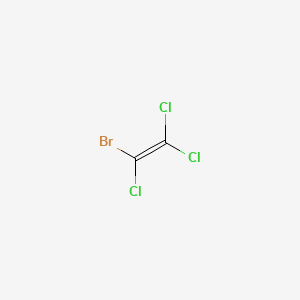
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

